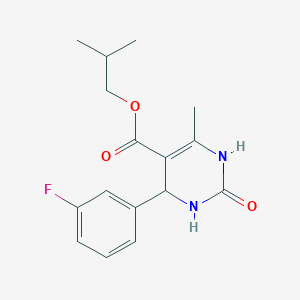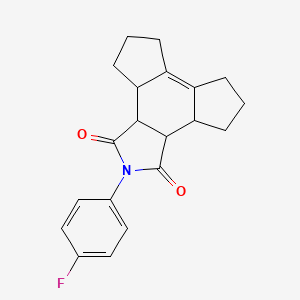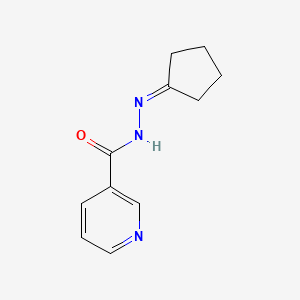![molecular formula C26H36N2 B11703943 2-[11-(3,5-dimethylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11703943.png)
2-[11-(3,5-dimethylphenyl)undecyl]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[11-(3,5-dimethylphenyl)undecyl]-1H-benzimidazole is a complex organic compound with the molecular formula C26H36N2. This compound is part of the benzimidazole family, which is known for its diverse range of biological activities and applications in various fields such as medicine, chemistry, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-(3,5-dimethylphenyl)undecyl]-1H-benzimidazole typically involves the reaction of 3,5-dimethylphenylundecyl bromide with 1H-benzimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-[11-(3,5-dimethylphenyl)undecyl]-1H-benzimidazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.
科学的研究の応用
2-[11-(3,5-dimethylphenyl)undecyl]-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[11-(3,5-dimethylphenyl)undecyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial cell division by targeting proteins involved in this process, such as FtsZ . In cancer research, it may exert its effects by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
- 2-Undecyl-1H-imidazole
- 2-Phenylbenzimidazole
- 2-(4-Benzoylphenoxy)-1H-benzimidazole
Uniqueness
2-[11-(3,5-dimethylphenyl)undecyl]-1H-benzimidazole is unique due to its specific structural features, such as the presence of a long alkyl chain and a dimethylphenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other benzimidazole derivatives .
特性
分子式 |
C26H36N2 |
|---|---|
分子量 |
376.6 g/mol |
IUPAC名 |
2-[11-(3,5-dimethylphenyl)undecyl]-1H-benzimidazole |
InChI |
InChI=1S/C26H36N2/c1-21-18-22(2)20-23(19-21)14-10-8-6-4-3-5-7-9-11-17-26-27-24-15-12-13-16-25(24)28-26/h12-13,15-16,18-20H,3-11,14,17H2,1-2H3,(H,27,28) |
InChIキー |
TUUCJNYIAJQTLI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)CCCCCCCCCCCC2=NC3=CC=CC=C3N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 5-[({4-chloro-3-[(furan-2-ylcarbonyl)amino]phenyl}sulfonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B11703862.png)

![Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11703870.png)
![(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11703874.png)
![N-(2,5-dimethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11703885.png)
![3-chloro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11703890.png)



![(5Z)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11703910.png)
![4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate](/img/structure/B11703923.png)
![Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]-](/img/structure/B11703932.png)
![1-[4-(Decylsulfanyl)phenyl]ethanone](/img/structure/B11703938.png)
